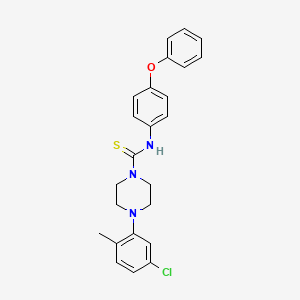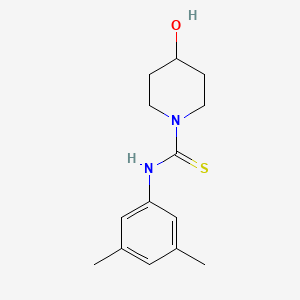![molecular formula C17H18N6OS B10863586 N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide](/img/structure/B10863586.png)
N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide is a complex organic compound featuring a unique combination of phenyl, thienyl, tetraazole, and tetrahydropyridinecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide typically involves multi-step organic reactions:
Formation of the Tetraazole Ring: The synthesis begins with the formation of the tetraazole ring. This can be achieved by reacting 2-thiophenecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using sodium nitrite in an acidic medium to yield the tetraazole derivative.
Coupling with Phenyl Group: The tetraazole derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid.
Formation of Tetrahydropyridinecarboxamide: The final step involves the formation of the tetrahydropyridinecarboxamide moiety. This can be achieved by reacting the intermediate with a suitable amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetraazole ring can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: The phenyl and thienyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-Phenyl-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetraazole ring can form hydrogen bonds and π-π interactions with target proteins, while the phenyl and thienyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-[5-(2-furyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide: Similar structure but with a furan ring instead of a thienyl ring.
N-Phenyl-4-[5-(2-pyridyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide: Similar structure but with a pyridyl ring instead of a thienyl ring.
Uniqueness
N-Phenyl-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide is unique due to the presence of the thienyl ring, which imparts distinct electronic properties and potential biological activities compared to its analogs with furan or pyridyl rings. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C17H18N6OS |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-phenyl-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C17H18N6OS/c24-17(18-13-5-2-1-3-6-13)22-10-8-14(9-11-22)23-20-16(19-21-23)15-7-4-12-25-15/h1-7,12,14H,8-11H2,(H,18,24) |
InChI Key |
NTKARAWCTCCRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2N=C(N=N2)C3=CC=CS3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-propanoylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10863507.png)
![8-methoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B10863509.png)
![N-[4-(phenylamino)phenyl]-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B10863518.png)
![2-[(13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B10863519.png)
![4-nitro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10863520.png)


![4-phenyl-2-[(phenylcarbonyl)amino]-N-(propan-2-yl)thiophene-3-carboxamide](/img/structure/B10863529.png)
![Benzaldehyde O~1~-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime](/img/structure/B10863537.png)
![7-benzyl-8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863551.png)
![1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10863568.png)
![2-[(3,4-dichlorophenyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10863594.png)
![8-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863599.png)
![methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10863606.png)
